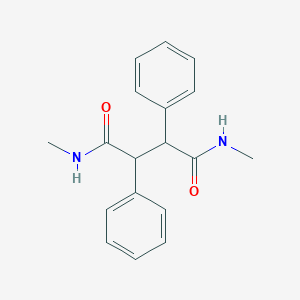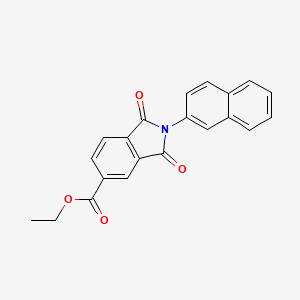![molecular formula C13H11N7 B12492258 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12492258.png)
2-{(E)-[4-(dimethylamino)phenyl]diazenyl}-1H-imidazole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a diazenyl group and two cyano groups
Métodos De Preparación
The synthesis of 2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazenyl group: This step involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with an imidazole derivative.
Introduction of cyano groups: The imidazole derivative is further reacted with cyanogen bromide under controlled conditions to introduce the cyano groups at the 4 and 5 positions of the imidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The cyano groups can also participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile include:
4,5-Dicyanoimidazole: This compound has a similar imidazole core with cyano groups but lacks the diazenyl and dimethylamino substituents.
4-(dimethylamino)phenyl diazenyl derivatives: These compounds share the diazenyl group but differ in the substituents on the imidazole ring.
The uniqueness of 2-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]-1H-imidazole-4,5-dicarbonitrile lies in its combination of the diazenyl group with the imidazole ring and cyano groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N7 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]diazenyl]-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H11N7/c1-20(2)10-5-3-9(4-6-10)18-19-13-16-11(7-14)12(8-15)17-13/h3-6H,1-2H3,(H,16,17) |
Clave InChI |
QSRCBBLHYGSTCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=NC(=C(N2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12492185.png)
![3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole](/img/structure/B12492194.png)
![5-{[3-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492199.png)
![9-[2-(morpholin-4-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12492215.png)
![1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12492223.png)
![3-hydroxy-4-(4-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492229.png)
![N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12492241.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12492252.png)
![N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B12492255.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12492259.png)

![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]benzamide](/img/structure/B12492270.png)
![Ethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492272.png)
